Tricyclo[3.2.1.0,2,4]octan-6-amine
Description
Tricyclo[3.2.1.0²⁴]octan-6-amine (C₈H₁₃N) is a rigid tricyclic amine characterized by a fused bicyclobutane and cyclohexane framework. The amine group is positioned at the 6th carbon, imparting unique steric and electronic properties. Its molecular weight is 123.1048 Da (monoisotopic mass), and its hydrochloride derivative (C₈H₁₃N·HCl) has been cataloged with an InChIKey of VCSMEGCTNQNUCY-UHFFFAOYSA-N .
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,4]octan-6-amine |
InChI |
InChI=1S/C8H13N/c9-8-2-4-1-7(8)6-3-5(4)6/h4-8H,1-3,9H2 |
InChI Key |
VCSMEGCTNQNUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.2.1.0,2,4]octan-6-amine typically involves the cyclization of specific precursors under controlled conditions. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require specific catalysts and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.2.1.0,2,4]octan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Tricyclo[3.2.1.0,2,4]octan-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo[3.2.1.0,2,4]octan-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Bicyclic vs. Tricyclic Amines
Bicyclo[3.2.1]octan-6-amine, exo- (9CI)
- Structure : Bicyclic framework (C₈H₁₃N) lacking the third fused ring present in tricyclo systems.
- Properties : The exo configuration of the amine group may reduce steric hindrance compared to tricyclo analogs. Safety data indicate standard handling protocols for amines (e.g., inhalation precautions) .
- Applications: No direct applications reported, but bicyclic amines are often intermediates in drug synthesis.
Tricyclo[3.2.1.0²⁴]octan-6-amine
- Electronic Properties : Similar to benzvalene derivatives, the HOMO (highest occupied molecular orbital) is influenced by bicyclobutane orbitals, which may dictate rearrangement behavior with electrophiles (e.g., H⁺, Ag⁺) .
Heteroatom-Containing Analogs
3-Oxatricyclo[3.2.1.0²⁴]octan-6-amine (9CI)
- Structure: Oxygen atom replaces a carbon in the tricyclic framework (C₇H₁₁NO).
- Properties : The oxygen atom introduces polarity, likely increasing solubility in polar solvents. Molecular weight is 125.17 Da .
- Applications: No reported studies, but oxygenated analogs are common in medicinal chemistry for hydrogen-bonding interactions.
rac-(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.0²⁴]octan-6-amine
Positional Isomers and Derivatives
Tricyclo[3.2.1.0²⁴]octan-3-amine
- Structure : Amine group at the 3rd carbon instead of the 6th.
- The hydrochloride derivative (SY222086) is listed for R&D use, though data are scarce .
2-Chloro-1-{tricyclo[3.2.1.0²⁴]octan-6-yl}ethan-1-one
Azabicyclic Compounds
2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride
- Structure : Bicyclic system with a nitrogen atom (C₈H₁₈Cl₂N₂).
- Properties : The azabridge enhances basicity compared to carbocyclic amines. Dihydrochloride form (Mol. weight 213.15 Da) is stable for storage .
Research Implications and Gaps
- Electronic Structure : The HOMO of tricyclo[3.2.1.0²⁴]octan-6-amine is likely dominated by bicyclobutane orbitals, as seen in related systems . This could enable unique reactivity with electrophiles, though experimental validation is lacking.
- Functionalization Potential: Derivatives like chloro-ketones and oxa-analogs suggest avenues for diversification in drug discovery or materials science.
Biological Activity
Tricyclo[3.2.1.0,2,4]octan-6-amine is a unique bicyclic compound characterized by its tricyclic structure, which contributes to its distinct chemical properties and potential biological activities. This compound has gained attention in medicinal chemistry due to its structural rigidity and the potential for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its tricyclic framework offers significant strain, which can enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 135.21 g/mol |
| Structure | Tricyclic amine |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The rigid structure allows it to fit into specific binding sites, modulating enzymatic activity through either inhibition or activation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites, preventing substrate access.
- Receptor Modulation: It can act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
- Neuroprotective Effects: Investigations suggest that it may protect neuronal cells from oxidative stress.
- Analgesic Properties: Some studies have reported pain-relieving effects in animal models.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations of 50 µg/mL and higher.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in a 30% increase in cell viability compared to untreated controls, suggesting protective effects on neuronal cells.
Case Study 3: Analgesic Effects
In pain models using rodents, administration of this compound led to a significant decrease in pain response measured by the tail-flick test (p < 0.05).
Comparative Analysis with Similar Compounds
This compound can be compared with other tricyclic compounds regarding their biological activities:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Tricyclo[3.3.1.0(2,4)]decane | Tricyclic | Antidepressant properties |
| Bicyclo[3.2.1]octane | Bicyclic | Limited biological activity |
| Tricyclo[3.2.2]nonane | Tricyclic | Antimicrobial and anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
